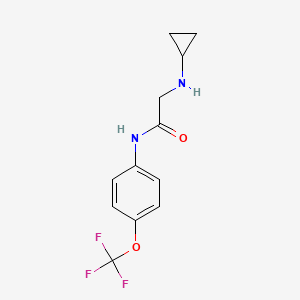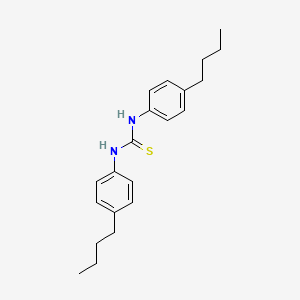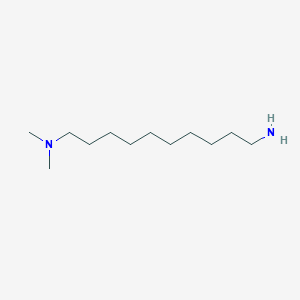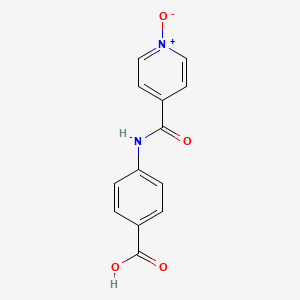
2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic organic compound characterized by the presence of a cyclopropylamino group and a trifluoromethoxyphenyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylamino Group: The cyclopropylamino group can be introduced through the reaction of cyclopropylamine with an appropriate acylating agent.
Introduction of the Trifluoromethoxyphenyl Group: The trifluoromethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethoxy-substituted benzene derivative reacts with a suitable nucleophile.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through the reaction of the intermediate compounds with acetic anhydride or a similar acylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the development of new materials, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Cyclopropylamino)-N-(4-fluorophenyl)acetamide: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
2-(Cyclopropylamino)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2-(Cyclopropylamino)-N-(4-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
2-(Cyclopropylamino)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s biological activity and make it a valuable tool in various scientific research applications.
Propriétés
Formule moléculaire |
C12H13F3N2O2 |
|---|---|
Poids moléculaire |
274.24 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)19-10-5-3-9(4-6-10)17-11(18)7-16-8-1-2-8/h3-6,8,16H,1-2,7H2,(H,17,18) |
Clé InChI |
AXHVTYMPWHMAGI-UHFFFAOYSA-N |
SMILES canonique |
C1CC1NCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2Z)-{3-[3-(morpholin-4-yl)propyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-7(6H)-ylidene}ethanoate](/img/structure/B12124489.png)
![4-fluoro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12124492.png)

![3-[2-(4-Propylphenoxy)acetamido]benzoic acid](/img/structure/B12124502.png)

![(2E,5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B12124504.png)


![3-amino-1-(4-chlorophenyl)-1H-[1,3,5]triazino[1,2-a]quinazolin-6-ol](/img/structure/B12124510.png)

![Benzoic acid, 2-hydroxy-5-[[(methylamino)thioxomethyl]amino]-](/img/structure/B12124529.png)
![2-[2-(2-Methoxyethoxy)ethyl]piperidine](/img/structure/B12124534.png)
![Benzenamine, 3-[3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B12124545.png)
